molecular formula C21H19N5O3S B11503123 2-({[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)benzoic acid

2-({[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)benzoic acid

Cat. No.: B11503123
M. Wt: 421.5 g/mol
InChI Key: PIBYLIOCUSEBMR-UHFFFAOYSA-N
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Description

2-({[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)benzoic acid is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazinoindole core, which is fused with an indole ring, and a benzoic acid moiety, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of 2-({[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)benzoic acid involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazinoindole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazinoindole ring system.

    Introduction of the isopropyl group: The isopropyl group is introduced through alkylation reactions using isopropyl halides in the presence of a base.

    Amidation with benzoic acid: The final step involves the coupling of the thioacetylated triazinoindole with benzoic acid or its derivatives under appropriate conditions to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

2-({[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as ketones or nitro groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of ester or amide bonds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium or platinum .

Scientific Research Applications

2-({[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)benzoic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit cancer cell proliferation and induce apoptosis.

    Biological Studies: The compound is used as a tool to study the role of triazinoindole derivatives in biological systems, including their interactions with proteins and enzymes.

    Chemical Biology: Researchers use the compound to investigate the mechanisms of action of triazinoindole derivatives and their potential as therapeutic agents.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts in industrial processes.

Mechanism of Action

The mechanism of action of 2-({[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound has been shown to selectively bind to ferrous ions, which plays a crucial role in its cytotoxic effects on cancer cells. The binding of the compound to ferrous ions leads to the generation of reactive oxygen species (ROS), which induce oxidative stress and apoptosis in cancer cells. Additionally, the compound can modulate the expression of proteins involved in cell cycle regulation and apoptosis, such as Bcl-2, Bax, and caspase-3 .

Comparison with Similar Compounds

2-({[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)benzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzoic acid moiety, which enhances its potential as a therapeutic agent and its versatility in chemical reactions.

Properties

Molecular Formula

C21H19N5O3S

Molecular Weight

421.5 g/mol

IUPAC Name

2-[[2-[(5-propan-2-yl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C21H19N5O3S/c1-12(2)26-16-10-6-4-8-14(16)18-19(26)23-21(25-24-18)30-11-17(27)22-15-9-5-3-7-13(15)20(28)29/h3-10,12H,11H2,1-2H3,(H,22,27)(H,28,29)

InChI Key

PIBYLIOCUSEBMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=CC=CC=C4C(=O)O

Origin of Product

United States

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